8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15362728
InChI: InChI=1S/C25H29N5O2/c1-27(17-20-13-8-5-9-14-20)18-21-26-23-22(24(31)29(3)25(32)28(23)2)30(21)16-10-15-19-11-6-4-7-12-19/h4-9,11-14H,10,15-18H2,1-3H3
SMILES:
Molecular Formula: C25H29N5O2
Molecular Weight: 431.5 g/mol

8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC15362728

Molecular Formula: C25H29N5O2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C25H29N5O2
Molecular Weight 431.5 g/mol
IUPAC Name 8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Standard InChI InChI=1S/C25H29N5O2/c1-27(17-20-13-8-5-9-14-20)18-21-26-23-22(24(31)29(3)25(32)28(23)2)30(21)16-10-15-19-11-6-4-7-12-19/h4-9,11-14H,10,15-18H2,1-3H3
Standard InChI Key MWCSXTGSSKNQJY-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CCCC4=CC=CC=C4

Introduction

8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. It features a purine core modified with various functional groups, including a benzyl(methyl)amino group and a 3-phenylpropyl group. This compound's unique structure makes it of interest in medicinal chemistry and pharmacology.

Key Characteristics:

  • Molecular Formula: C25H29N5O2

  • Molecular Weight: 441.53 g/mol

Synthesis Overview:

  • Starting Materials: Typically involve purine derivatives and appropriate functional group precursors.

  • Reaction Conditions: Specific conditions can significantly influence reaction outcomes and yields.

  • Purification Techniques: Techniques like chromatography are often used to enhance purity.

Biological and Therapeutic Potential

The biological activity of 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is not extensively documented, but its unique structure suggests potential applications in drug design and development. Understanding its mechanism of action may require experimental studies such as spectroscopy (NMR, IR) and chromatography.

Potential Applications:

  • Drug Design: Its structural features make it a candidate for therapeutic contexts.

  • Biological Interactions: May involve enzyme inhibition or receptor modulation.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. These include other purine derivatives with different substituents.

Related Compounds:

Compound NameMolecular FormulaKey Features
8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dioneC19H24N5O2Contains a propenyl group
8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dioneC26H30N5O2Features a para-substituted benzyl group
8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneC21H29N5O2Contains a 3-methylbutyl group

Future Research Directions:

  • Mechanism of Action: Experimental studies to elucidate its biological interactions.

  • Therapeutic Applications: Exploration in drug design for various therapeutic contexts.

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